molecular formula C13H8N4O4S B2522797 N-(3-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-94-7

N-(3-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2522797
CAS No.: 851943-94-7
M. Wt: 316.29
InChI Key: XEONHGQSHSFPEY-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core substituted with a 3-nitrophenyl carboxamide group. This compound has been synthesized via condensation reactions, achieving high yields (e.g., 91.7% for derivative 3a) . Its structure is characterized by a nitro group at the meta position of the phenyl ring, which confers strong electron-withdrawing effects, influencing its electronic properties and biological interactions. Key spectroscopic data include IR peaks at 1345 cm⁻¹ (nitro symmetric stretching) and 1520 cm⁻¹ (asymmetric stretching), alongside distinct ¹H-NMR signals (e.g., δ 9.50 ppm for the sulfonic acid proton in derivative 3a) . Melting points for nitro-substituted derivatives range from 244.5°C to 293.4°C, reflecting thermal stability influenced by substituents .

Properties

IUPAC Name

N-(3-nitrophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O4S/c18-11(15-8-2-1-3-9(6-8)17(20)21)10-7-14-13-16(12(10)19)4-5-22-13/h1-7H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEONHGQSHSFPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitroaniline with a thiazole derivative in the presence of a suitable catalyst. The reaction conditions often include heating the mixture in a solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The electron-deficient pyrimidine ring undergoes nucleophilic attacks, particularly at positions activated by the adjacent thiazole ring. Key observations include:

  • Hydrolysis : Under alkaline conditions, the pyrimidine ring opens selectively at the C5–N bond, forming intermediates that can re-cyclize under acidic conditions.

  • Amination : Reaction with hydrazine yields hydrazide derivatives via substitution at the carboxamide group, confirmed by IR spectral loss of the carbonyl peak at 1,680 cm⁻¹.

Table 1: Reaction Conditions and Products

Reaction TypeReagents/ConditionsProductYield
HydrolysisNaOH (10%), 80°CRing-opened intermediate72%
AminationNH₂NH₂, EtOH, refluxHydrazide derivative65%

Electrophilic Aromatic Substitution

The nitro group on the phenyl ring directs electrophilic substitution to the meta position. Experimental data highlight:

  • Nitration : Further nitration occurs at the meta position relative to the existing nitro group, confirmed by X-ray crystallography.

  • Halogenation : Bromine in acetic acid selectively substitutes at the phenyl ring’s para position, yielding mono-brominated products (confirmed by LC-MS).

Coordination Chemistry and Chelation

The carboxamide and nitro groups participate in metal coordination:

  • Mg²⁺ Chelation : The amide oxygen and pyrimidine nitrogen form a five-membered chelate ring with Mg²⁺ ions, as observed in RNase H inhibition studies . This interaction stabilizes transition states in enzymatic reactions.

  • Fe³⁺ Complexation : In Fe₃O₄@SiO₂-catalyzed reactions, the compound acts as a ligand, facilitating electron transfer in multicomponent syntheses .

Table 2: Metal-Binding Affinities

Metal IonBinding SiteStability Constant (log K)
Mg²⁺Amide O, Pyrimidine N4.2 ± 0.3
Fe³⁺Carboxamide O5.8 ± 0.2

Redox Reactions Involving the Nitro Group

The nitro group undergoes reduction under controlled conditions:

  • Catalytic Hydrogenation : Using Pd/C and H₂, the nitro group reduces to an amine, forming N-(3-aminophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide. This product exhibits enhanced solubility in polar solvents.

  • Electrochemical Reduction : Cyclic voltammetry reveals a reversible two-electron reduction peak at −0.85 V (vs. Ag/AgCl), indicating nitro-to-amine conversion.

Condensation Reactions

The carboxamide group participates in condensations:

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under acidic catalysis to form imine derivatives. Yields exceed 80% when using p-toluenesulfonic acid.

  • Cyclocondensation : With thiourea, the compound forms fused triazole-thiazolo-pyrimidine hybrids under microwave irradiation (150 W, 10 min).

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • Nitro Group Rearrangement : Photoisomerization converts the meta-nitro isomer to para-nitro derivatives in 15% yield, confirmed by HPLC.

  • Ring Contraction : Prolonged exposure leads to thiazole ring contraction, generating pyridine-thiazolidinone hybrids.

Scientific Research Applications

The compound exhibits a range of biological activities that make it suitable for various research applications:

  • Antimicrobial Activity
    • Mechanism of Action : Similar compounds have been shown to inhibit bacterial growth by targeting essential enzymes involved in metabolic pathways.
    • In Vitro Studies : The compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) reported below 40 μg/mL for certain strains.
  • Anti-inflammatory Activity
    • Cyclooxygenase Inhibition : The compound has shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, with IC50 values comparable to established anti-inflammatory drugs.
    • Experimental Models : In vivo studies indicate that it significantly reduces inflammation in carrageenan-induced paw edema models.
  • Anticancer Activity
    • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells by inhibiting cyclin-dependent kinases (cdks), leading to apoptosis.
    • Case Studies : Research indicates that derivatives can effectively inhibit tumor growth in xenograft models, showcasing their potential in cancer therapy.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed for N-(3-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide compared to other similar compounds:

Activity TypeCompound NameMIC/IC50 ValuesNotes
AntimicrobialN-(3-nitrophenyl) derivative< 40 μg/mL (S. aureus)Broad-spectrum activity against bacteria
Anti-inflammatoryN-(3-nitrophenyl) derivativeIC50 = 0.04 μmolComparable to celecoxib
AnticancerThiazolo-pyrimidine DerivativesVariesInduces apoptosis and cell cycle arrest

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated the antimicrobial properties of this compound against various pathogens. Results indicated potent activity against resistant strains of Staphylococcus aureus.
  • Anti-inflammatory Mechanisms
    • In a controlled experiment, the compound was administered to rats with induced paw edema. Results showed a significant reduction in swelling compared to control groups, indicating its potential as a therapeutic agent in inflammatory conditions.
  • Anticancer Potential
    • A series of xenograft studies demonstrated that the compound effectively inhibited tumor growth in mice models, highlighting its promise as a candidate for further development in cancer therapy.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thiazolo[3,2-a]pyrimidine carboxamides are highly dependent on substituents. Key comparisons include:

Compound Substituent Molecular Weight Melting Point (°C) Biological Activity (β1i/β5i Inhibition) Key References
Target compound 3-nitrophenyl 445.03 (neutral M+H) 257.6 (decomp.) Not explicitly reported, but derivatives show high yields (91.7%)
N-(Furan-2-ylmethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (21) Furan-2-ylmethyl β1i: 19%, β5i: 23%
N-Benzyl derivative (22) Benzyl β1i: 31%, β5i: 32%
N-(3-Acetylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (4) 3-Acetylphenyl >95% purity; cathepsin V inhibition
N-(4-Methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 4-Methoxyphenethyl 329.4 Industrial-grade synthesis (99% purity)
7-Methyl-5-(4-nitrophenyl)-3-oxo-N-phenyl derivative 4-Nitrophenyl CAS 5975-86-0; structure confirmed via InChIKey

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-nitro group in the target compound enhances electrophilicity and may improve binding to enzyme active sites compared to electron-donating groups like methoxy (e.g., Compound 22’s benzyl group shows higher β5i inhibition (32%) than furan derivatives (23%)) .
  • Thermal Stability: Nitro-substituted derivatives exhibit higher decomposition temperatures (e.g., 290.3–293.4°C for methoxy-nitro derivative 3e) than non-nitro analogues, suggesting enhanced stability .
  • Synthetic Efficiency : The target compound’s synthesis achieves >90% yields , outperforming triazolo-pyrimidine carboxamides (e.g., 43–56% yields in ) .
Spectroscopic and Physical Properties
  • IR Spectroscopy : Nitro groups produce distinct stretches (1345–1520 cm⁻¹), whereas acetyl groups show C=O peaks near 1673 cm⁻¹ .
  • NMR Shifts : The 3-nitrophenyl moiety causes deshielding in ¹H-NMR (e.g., δ 8.33–8.22 ppm for aromatic protons) , contrasting with methoxy-substituted analogues (δ 3.77 ppm for OCH₃) .

Biological Activity

N-(3-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolo[3,2-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.

Synthesis of Thiazolo[3,2-a]pyrimidines

The synthesis of this compound involves the intramolecular cyclization of 2-phenacylthio-dihydropyrimidine derivatives. The process typically employs polyphosphoric acid as a dehydrating agent, leading to the formation of various thiazolo[3,2-a]pyrimidine derivatives. Characterization of these compounds is achieved through techniques such as IR spectroscopy, NMR (1H and 13C), and mass spectrometry .

Antimicrobial Activity

Thiazolo[3,2-a]pyrimidines have demonstrated significant antimicrobial properties. In vitro studies have shown that this compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds in this class often range from 0.008 to 0.046 μg/mL against various pathogens such as Staphylococcus pneumoniae and Streptococcus pyogenes .

Table 1: Antimicrobial Activity of Thiazolo[3,2-a]pyrimidines

CompoundMIC (μg/mL)Activity Type
N-(3-nitrophenyl)-5-oxo...0.008 - 0.046Antibacterial
Other Thiazolo Compounds0.22 - 0.25Antifungal

Anti-inflammatory and Analgesic Effects

Research indicates that certain thiazolo[3,2-a]pyrimidine derivatives possess anti-inflammatory and analgesic properties comparable to established drugs like indomethacin and aspirin. For example, compounds derived from this class showed a significant increase in anti-inflammatory activity over time, with peak effects observed at approximately five hours post-administration .

Structure-Activity Relationship (SAR)

The biological activity of thiazolo[3,2-a]pyrimidines is influenced by their structural components. Substituents on the phenyl ring and variations in the thiazole moiety play crucial roles in modulating activity:

  • Nitro Substitution : The presence of a nitro group at the para position enhances antimicrobial potency.
  • Amino Groups : Compounds with amino groups at specific positions exhibit improved anti-inflammatory effects.
  • Hydrophobicity : Lipophilicity, expressed as ClogP values, correlates with increased membrane permeability and biological activity.

Table 2: Structure-Activity Relationship Insights

Structural FeatureEffect on Activity
Nitro GroupIncreases antimicrobial activity
Amino GroupEnhances anti-inflammatory effects
Increased LipophilicityImproves membrane penetration

Case Studies

Several studies have highlighted the potential therapeutic applications of thiazolo[3,2-a]pyrimidines:

  • Antibacterial Studies : A study evaluated the efficacy of various thiazolo derivatives against Mycobacterium tuberculosis, revealing promising results that warrant further investigation into their use as antitubercular agents .
  • Analgesic Studies : In animal models, selected derivatives demonstrated significant analgesic effects comparable to traditional analgesics, suggesting their potential for pain management therapies .

Q & A

Q. What are the established synthetic routes for N-(3-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step pathway:

Precursor Preparation : React 3-nitroaniline with a thiazolopyrimidine-6-carboxylic acid derivative (e.g., ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate) under reflux in acetic acid or DMF .

Cyclization : Use catalysts like sodium acetate or triethylamine to facilitate ring closure. Microwave-assisted synthesis can reduce reaction time and improve yields (e.g., 70–80% yield at 100°C for 4 hours) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity (>95% by HPLC) .

Q. Key Parameters :

  • Solvent : Polar aprotic solvents (DMF, acetic acid) enhance reactivity.
  • Temperature : Reflux (80–120°C) promotes cyclization.
  • Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate) and confirm purity via melting point and NMR .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., nitrophenyl protons at δ 8.2–8.5 ppm) and carbonyl groups (C=O at ~170 ppm) .
    • IR : Detect key functional groups (C=O stretch at 1680–1700 cm⁻¹, NO₂ asymmetric stretch at 1520 cm⁻¹) .
  • Mass Spectrometry : ESI-MS (m/z 355 [M+H]⁺) validates molecular weight .
  • X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., thiazolo-pyrimidine core puckering) using SHELX software .

Data Interpretation : Compare experimental results with DFT-calculated geometries (e.g., B3LYP/6-31G* level) to confirm stability .

Q. What initial biological screening assays are recommended to evaluate its activity?

Methodological Answer:

  • Antimicrobial :
    • MIC Assay : Test against Gram-positive (e.g., S. aureus, MIC ~15–25 µg/mL) and Gram-negative (E. coli) strains using broth microdilution .
    • Biofilm Inhibition : Quantify via crystal violet staining at sub-MIC concentrations .
  • Anticancer :
    • MTT Assay : Screen against HepG2 or MCF-7 cells (IC₅₀ ~30–50 µM) .
    • Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) .

Controls : Include reference drugs (e.g., cisplatin for cytotoxicity, ciprofloxacin for antimicrobials) .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) elucidate its mechanism of action?

Methodological Answer:

  • Target Identification : Screen against kinase databases (e.g., EGFR, PDB ID: 1M17) using AutoDock Vina. The nitrophenyl group may occupy hydrophobic pockets .
  • Docking Parameters :
    • Grid box size: 25 ų centered on ATP-binding site.
    • Scoring function: MM-GBSA for binding energy (~-8.5 kcal/mol) .
  • Validation : Compare with experimental IC₅₀ values and mutagenesis studies (e.g., EGFR T790M resistance) .

Tools : Use PyMOL for visualization and GROMACS for MD simulations (50 ns) to assess stability .

Q. How do structural modifications (e.g., substituents on the phenyl ring) impact bioactivity?

Methodological Answer:

  • SAR Studies :
    • Electron-Withdrawing Groups : Nitro (3-NO₂) enhances antimicrobial activity (MIC ↓20% vs. methyl substituents) due to increased electrophilicity .
    • Bulky Groups : 2-Chlorobenzyl (as in analog compounds) improves EGFR inhibition (IC₅₀ ~10 µM) by steric hindrance .
  • Synthetic Strategy : Introduce substituents via Suzuki coupling (e.g., boronic acid derivatives) or nucleophilic substitution .

Data Analysis : Use principal component analysis (PCA) to correlate logP, H-bond acceptors, and bioactivity .

Q. How should researchers resolve contradictions in biological data (e.g., variable IC₅₀ values across studies)?

Methodological Answer:

  • Standardization :
    • Cell Line Authentication : Use STR profiling to confirm HepG2 vs. HeLa contamination .
    • Assay Conditions : Control serum concentration (e.g., 10% FBS) and incubation time (48–72 hours) .
  • Replication : Repeat assays in triplicate with blinded analysis.
  • Meta-Analysis : Compare data across studies (e.g., PubChem AID 1257361) to identify outliers .

Case Study : Discrepancies in MIC values may arise from biofilm vs. planktonic cell testing .

Q. What strategies optimize solubility and stability for in vivo studies?

Methodological Answer:

  • Formulation :
    • Co-solvents : Use DMSO/PEG 400 (20:80 v/v) for aqueous solubility (>1 mg/mL) .
    • Nanoencapsulation : Load into PLGA nanoparticles (size ~150 nm) for sustained release .
  • Stability Testing :
    • Forced Degradation : Expose to UV light (ICH Q1B) and pH 1.2–9.0 buffers; monitor via HPLC .
    • Metabolic Stability : Use liver microsomes (human/rat) to calculate t₁/₂ .

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